molecular formula C17H19N3O3 B4572271 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine

Cat. No.: B4572271
M. Wt: 313.35 g/mol
InChI Key: QPIJYKIUYVJZJU-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.14264148 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • This compound and its derivatives have been successfully synthesized through specific chemical reactions, showcasing high yields and effective characterization techniques. One such derivative is "1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine", synthesized using p-Toluic hydrazide and glycine via polyphosphoric acid condensation. It was characterized spectroscopically using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
  • Luminescence and Chelation Properties :

    • Compounds similar to the one , like 5-aryl-3-methyl-1,2,4-oxadiazoles and their zinc(II) and copper(II) chelates, have been observed to show luminescence. These compounds, including derivatives like 5-(2-methoxyphenyl)-3-methyl-1,2,4-oxadiazoles, exhibited high luminescence quantum yield, suggesting potential applications in fields requiring luminescent materials (Mikhailov et al., 2016).
  • Nonlinear Optical Characteristics :

    • Derivatives of 1,3,4-oxadiazole, like those containing 2-fluoro-4-methoxy phenyl, have shown significant nonlinear optical properties. This suggests potential applications in optoelectronics, with specific derivatives behaving as optical limiters at certain wavelengths (Chandrakantha et al., 2011).
  • Antimicrobial Properties :

    • Some 1,3,4-oxadiazole derivatives have been studied for their antimicrobial activities against various microorganisms, including Gram-positive and Gram-negative bacteria and fungi. Certain compounds showed potency in terms of antimicrobial activity, indicating potential pharmaceutical applications (Kapadiya et al., 2020).
  • Cytotoxic Agents :

    • N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which are structurally related, have been synthesized and evaluated for their anti-tumor potential. Some compounds exhibited comparable or better cytotoxic activity against various cancer cell lines than the reference drug doxorubicin, indicating potential in cancer therapy (Ramazani et al., 2014).

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(5-methylfuran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-4-7-15(22-12)10-20(2)11-16-18-17(19-23-16)13-5-8-14(21-3)9-6-13/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIJYKIUYVJZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine
Reactant of Route 4
Reactant of Route 4
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine
Reactant of Route 6
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine

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